molecular formula C26H30O6 B1233633 Kurarinone

Kurarinone

Cat. No.: B1233633
M. Wt: 438.5 g/mol
InChI Key: LTTQKYMNTNISSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kurarinone can be synthesized through various chemical reactions involving flavanone precursors. One common method involves the prenylation of flavanone using prenyl bromide under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is conducted in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction and purification from the roots of Sophora flavescens. The process includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Kurarinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Kurarinone exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Kurarinone is unique among flavanones due to its prenylated structure, which enhances its bioactivity. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases.

Biological Activity

Kurarinone, a natural flavanone derived from Sophora flavescens, has garnered attention for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the extensive research findings surrounding this compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a prenylated flavonoid known for its various pharmacological properties. It exhibits significant anti-inflammatory, anticancer, and antimicrobial activities. Research indicates that this compound can modulate several signaling pathways, including NF-κB and STAT3, which are crucial in regulating inflammation and cancer progression .

1. Anti-Cancer Activity

This compound demonstrates potent anticancer properties through several mechanisms:

  • Induction of Apoptosis : It promotes apoptosis in cancer cells by inhibiting NF-κB activation and enhancing caspase activity. For instance, in HeLa cells, this compound sensitizes TRAIL-induced apoptosis by suppressing cFLIP expression, which is an anti-apoptotic factor .
  • Inhibition of Tumor Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. It acts by downregulating cyclin D expression and blocking nuclear translocation of NF-κB .
Cancer TypeIC50 (µM)Mechanism of Action
Non-Small Cell Lung3.458Induction of apoptosis via mitochondrial signaling
HeLa CellsN/ASensitization to TRAIL-induced apoptosis
Breast Cancer20Inhibition of EGFR and Her-2 phosphorylation

2. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by:

  • Modulating Cytokine Production : It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models .
  • Activating Antioxidant Pathways : this compound activates the KEAP1/Nrf2 pathway to induce HO-1 expression, leading to immunosuppressive effects .

1. This compound in Chronic Inflammatory Conditions

A study demonstrated that this compound effectively reduced the severity of collagen-induced arthritis (CIA) in mice. It inhibited Th1 and Th17 cell differentiation while enhancing antioxidant enzyme activity in joint tissues .

2. Antiviral Properties

Research has indicated that this compound inhibits HCoV-OC43 infection in human lung fibroblast cells with an IC50 of approximately 3.458 µM. The compound was effective when administered during co-treatment or post-treatment phases, showing up to 70% protection against cytopathic effects induced by the virus .

Summary of Findings

This compound's biological activity is characterized by its multifaceted roles in combating cancer and inflammation while also exhibiting antimicrobial properties. Its ability to modulate critical signaling pathways makes it a promising candidate for therapeutic applications.

Future Directions

Further research is warranted to elucidate the full spectrum of this compound's biological activities and its potential clinical applications. Studies focusing on its pharmacokinetics, bioavailability, and toxicity will be essential for developing this compound as a therapeutic agent.

Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3

InChI Key

LTTQKYMNTNISSZ-UHFFFAOYSA-N

SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Synonyms

kurarinone
norkurarinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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